6-Acetylmorphine-d6

概要

説明

6-アセチルモルヒネ-d6 (標準物質)は、ヘロインの主要代謝物である6-アセチルモルヒネの重水素化された形態です。 この化合物は、ガスクロマトグラフィー質量分析法(GC-MS)および液体クロマトグラフィー質量分析法(LC-MS)などのさまざまな分析技術において、6-アセチルモルヒネの定量のための内部標準として主に使用されます 。 米国では、オピオイド代謝物として分類され、スケジュールIIの化合物として規制されています .

準備方法

6-アセチルモルヒネ-d6 (標準物質)の合成には、6-アセチルモルヒネの分子構造に重水素原子を組み込むことが含まれます。合成経路には、一般的に次の手順が含まれます。

モルヒネの重水素化: モルヒネを重水素化試薬で処理して、水素原子を重水素で置換します。

アセチル化: 重水素化されたモルヒネは、次に制御された条件下で無水酢酸を使用してアセチル化され、6-アセチルモルヒネ-d6を生成します

工業生産方法には、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます。 この化合物は、分析アプリケーションでの使用を容易にするために、アセトニトリル溶液として製剤化されることがよくあります .

化学反応の分析

6-アセチルモルヒネ-d6 (標準物質)は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムまたは過酸化水素などの酸化剤を使用して実行でき、酸化された誘導体の形成につながります。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して実行でき、還元されたアナログの形成につながります。

これらの反応で使用される一般的な試薬と条件には、有機溶媒、触媒、および制御された温度が含まれます。これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

4. 科学研究アプリケーション

6-アセチルモルヒネ-d6 (標準物質)は、以下を含むいくつかの科学研究アプリケーションを持っています。

科学的研究の応用

Forensic Toxicology

Role as an Internal Standard:

6-AM-d6 is primarily used as an internal standard in mass spectrometry analyses for detecting heroin and its metabolites. Its deuterated nature allows for accurate quantification due to its unique mass signature, which helps differentiate it from other compounds in biological samples. This application is crucial in forensic toxicology, where precise measurement of drug levels can influence legal outcomes and treatment decisions .

Case Study: Anomalous Results Investigation

A study conducted by RTI International examined urine samples that tested positive for 6-AM but negative for morphine. The research aimed to validate the presence of 6-AM using various LC/MS/MS techniques. Results confirmed that all samples contained detectable levels of 6-AM, underscoring its reliability as a biomarker for heroin use and highlighting the importance of using deuterated standards like 6-AM-d6 to avoid false negatives .

Pharmacokinetics

Tracing Metabolic Pathways:

In pharmacokinetic studies, 6-AM-d6 is employed to trace the metabolic pathways of heroin. Researchers utilize this compound to understand how heroin is metabolized into 6-acetylmorphine and morphine within the human body. This insight is essential for developing effective treatment protocols for opioid addiction and understanding the drug's bioavailability .

Quantitative Analysis:

The quantitative analysis of heroin metabolites using 6-AM-d6 allows researchers to measure drug exposure levels accurately. This capability is vital for studies focused on addiction treatment and monitoring therapeutic drug levels in patients undergoing opioid therapy .

Analytical Chemistry

Calibration and Method Validation:

As a certified reference material, 6-AM-d6 is used to calibrate analytical instruments and validate methodologies in laboratories. It enhances the accuracy and precision of quantitative assessments in various analytical procedures, ensuring robust data collection for detecting heroin and its metabolites .

Development of Analytical Methods:

The compound facilitates the development of new analytical methods in drug abuse research and forensic investigations. Its use in dynamic multiple reaction monitoring (dMRM) systems allows for the simultaneous quantification of multiple drugs, improving throughput and efficiency in toxicological analyses .

Research on Drug Addiction

Contribution to Addiction Studies:

By providing a reliable means to quantify heroin metabolites, 6-AM-d6 contributes significantly to research on drug addiction. Studies utilizing this compound help elucidate the relationship between drug exposure and addiction potential, informing public health strategies and treatment approaches .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Forensic Toxicology | Internal standard for mass spectrometry | Enhances accuracy in detecting heroin metabolites |

| Pharmacokinetics | Tracing metabolic pathways | Provides insights into heroin metabolism |

| Analytical Chemistry | Calibration and validation of methods | Ensures robust data collection |

| Drug Addiction Research | Quantitative analysis of exposure levels | Informs treatment protocols |

作用機序

6-アセチルモルヒネ-d6 (標準物質)は、6-アセチルモルヒネの挙動を模倣することでその効果を発揮します。それは中枢神経系、特にμオピオイド受容体にオピオイド受容体に結合し、鎮痛作用と快感作用をもたらします。 関連する分子標的と経路には、神経伝達物質の放出の阻害と痛みの知覚経路の調節が含まれます .

6. 類似の化合物との比較

6-アセチルモルヒネ-d6 (標準物質)は、重水素化された性質により、分析測定の安定性と精度が向上するため、ユニークです。類似の化合物には、以下が含まれます。

6-アセチルモルヒネ: 非重水素化された形態で、ヘロインの主要な代謝物でもあります。

モルヒネ: 6-アセチルモルヒネが誘導される親化合物です。

コデイン: 体内ではモルヒネに代謝される別のオピオイドです

これらの化合物は類似の薬理学的特性を共有していますが、代謝経路と分析アプリケーションが異なります。

類似化合物との比較

6-Acetylmorphine-d6 (Certified Reference Material) is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical measurements. Similar compounds include:

6-Acetylmorphine: The non-deuterated form, which is also a major metabolite of heroin.

Morphine: The parent compound from which 6-acetylmorphine is derived.

Codeine: Another opioid that is metabolized to morphine in the body

These compounds share similar pharmacological properties but differ in their metabolic pathways and analytical applications.

生物活性

6-Acetylmorphine (6-AM) is a potent opioid that serves as a significant metabolite of heroin. Its biological activity, particularly in the context of opioid pharmacology, is crucial for understanding the effects and risks associated with heroin use. This article focuses on the biological activity of 6-acetylmorphine-d6, a deuterated form of 6-AM, which is utilized in research to trace metabolic pathways and assess the pharmacokinetics of opioids.

Pharmacokinetics

Metabolism and Half-Life

6-Acetylmorphine has a half-life of approximately 6 to 25 minutes before it is hydrolyzed into morphine in the liver . This rapid metabolism complicates the detection of 6-AM in postmortem samples, making it a critical marker for heroin use. Studies have shown that after intravenous administration of heroin, 6-AM concentrations peak quickly in both blood and brain extracellular fluid (ECF), significantly surpassing those of morphine .

Table 1: Pharmacokinetic Properties of this compound

| Property | Value |

|---|---|

| Half-Life | 6-25 minutes |

| Peak Concentration Time | 2-4 minutes post-administration |

| Metabolite | Morphine |

| Detection Window | Short (minutes) |

Biological Activity

Mechanism of Action

6-Acetylmorphine is known to penetrate the central nervous system more effectively than morphine, contributing to its higher potency . It acts primarily on mu-opioid receptors, leading to analgesic effects and euphoria. The rapid conversion to morphine allows for sustained opioid effects, complicating the clinical management of opioid toxicity.

Case Studies

- Heroin Toxicity Analysis : A study analyzing postmortem samples found that 98% of decedents with detected 6-AM had a morphine-to-codeine ratio greater than one, indicating heroin use . This reinforces the utility of 6-AM as a definitive marker for heroin ingestion.

- Unexpected Detection Scenarios : Research indicated cases where 6-AM was detected without corresponding levels of morphine, suggesting unique metabolic pathways or analytical challenges in drug testing . This highlights the need for careful interpretation of toxicology results.

Research Findings

In Vivo Studies

Research has demonstrated that 6-AM's rapid absorption and distribution lead to significant behavioral effects shortly after administration. For example, studies showed that behavioral responses in animal models were more closely aligned with brain concentrations of 6-AM than with those of heroin or morphine .

Analytical Techniques

Recent advancements in analytical chemistry have improved the detection and quantification of 6-AM in biological samples. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have enhanced sensitivity and specificity, allowing for better monitoring of opioid use patterns in clinical and forensic settings .

特性

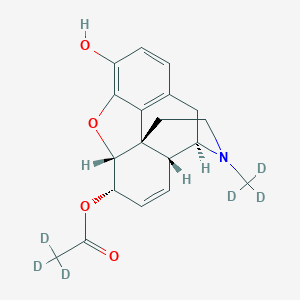

IUPAC Name |

[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-10(21)23-15-6-4-12-13-9-11-3-5-14(22)17-16(11)19(12,18(15)24-17)7-8-20(13)2/h3-6,12-13,15,18,22H,7-9H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGYGPZNTOPXGV-WPGDWBRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016424 | |

| Record name | 6-Acetylmorphine-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152477-90-2 | |

| Record name | 6-Acetylmorphine-D6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152477902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetylmorphine-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 152477-90-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-ACETYLMORPHINE-D6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T94S3TE7T8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。